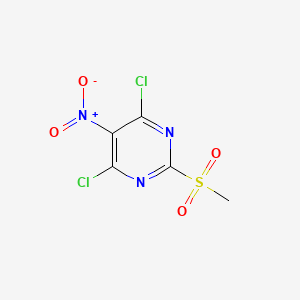

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine

Overview

Description

Synthesis Analysis

Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases anilines and secondary aliphatic amines selectively displace the chloride group .Molecular Structure Analysis

The molecular and electronic structure of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine was authenticated by detailed spectroscopic signature studies (via SCXRD, FT-Raman, FT-IR, and (1H & 13 C) NMR) .Chemical Reactions Analysis

Chemoselective reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been noted. Weak bases like anilines and secondary aliphatic amines are known to selectively displace the chloride group.Physical And Chemical Properties Analysis

The physical state of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine at 20 degrees Celsius is solid . It appears as a white to yellow to orange powder to crystal . The melting point ranges from 118.0 to 122.0 °C . It is soluble in methanol .Scientific Research Applications

Antibacterial and Antioxidant Properties

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine has been used as a precursor in the synthesis of various derivatives with significant antibacterial and antioxidant properties. These compounds exhibit activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. Additionally, they have shown notable antioxidant activity when compared to vitamin C (Sura, Reddy, Bhoomireddy, & Vadde, 2013).

Heterocyclic Chemistry and Novel Derivatives

This chemical is instrumental in the synthesis of novel heterocyclic compounds. For example, derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, a new heterocyclic system, have been synthesized using 2,4-dichloro-6-methyl-5-nitropyrimidine (Banihashemi, Hassani, & Lari, 2020). Similarly, 5-nitropyrimidine analogs with azabicyclic substituents have been prepared, exhibiting agonistic activities, relevant in medicinal chemistry (Yang et al., 2013).

Reaction Selectivity and Mechanisms

The compound's reactivity in chemoselective reactions has been studied, revealing insights into reaction mechanisms and selectivity. This includes SNAr reactions with amines and their derivatives, highlighting the influence of steric and electronic factors (Baiazitov et al., 2013).

Vibrational Spectra and HOMO-LUMO Studies

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine has also been a subject of vibrational spectroscopy studies, contributing to our understanding of its molecular geometry, vibrational frequencies, and potential applications in non-linear optical properties (Arivazhagan & Rexalin, 2013).

Mechanism of Action

Safety and Hazards

4,6-Dichloro-2-(methylsulfonyl)pyrimidine is classified as a hazardous substance. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name |

4,6-dichloro-2-methylsulfonyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCQXDMVZPLEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565047 | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(methylsulfonyl)-5-nitropyrimidine | |

CAS RN |

127726-62-9 | |

| Record name | 4,6-Dichloro-2-(methanesulfonyl)-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)